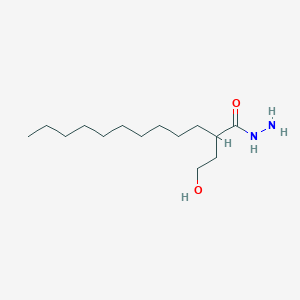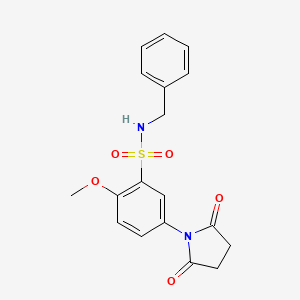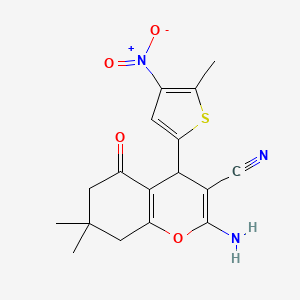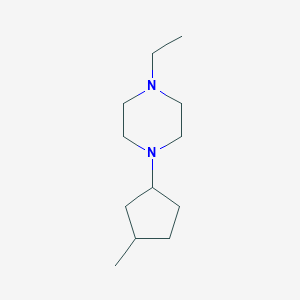
2-(2-hydroxyethyl)dodecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)dodecanohydrazide, also known as HEDH, is a chemical compound that has been widely used in scientific research as a reagent for various applications. This compound is a hydrazide derivative that has a hydroxyethyl group attached to a dodecanohydrazide backbone. HEDH has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-(2-hydroxyethyl)dodecanohydrazide is not fully understood. However, it is believed that the hydroxyethyl group attached to the dodecanohydrazide backbone enables 2-(2-hydroxyethyl)dodecanohydrazide to form hydrogen bonds with other molecules, thereby facilitating its reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also believed to undergo nucleophilic addition reactions with carbonyl compounds, resulting in the formation of stable hydrazones.
Biochemical and Physiological Effects
2-(2-hydroxyethyl)dodecanohydrazide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2-(2-hydroxyethyl)dodecanohydrazide can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-(2-hydroxyethyl)dodecanohydrazide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also stable under a wide range of conditions, making it suitable for various applications. However, 2-(2-hydroxyethyl)dodecanohydrazide has some limitations, including its cost and potential toxicity. 2-(2-hydroxyethyl)dodecanohydrazide should be handled with care, as it can cause skin and eye irritation.
未来方向
There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide. One possible direction is the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties, such as increased reactivity or reduced toxicity. Another direction is the investigation of the biochemical and physiological effects of 2-(2-hydroxyethyl)dodecanohydrazide in vivo, including its potential as an anti-inflammatory agent. 2-(2-hydroxyethyl)dodecanohydrazide can also be explored for its potential use in drug delivery systems, as a crosslinking agent for tissue engineering, and as a reagent for the detection of other biomolecules.
Conclusion
In conclusion, 2-(2-hydroxyethyl)dodecanohydrazide is a versatile compound that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its mechanism of action has been studied extensively. 2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity, but it also has some limitations, such as its cost and potential toxicity. There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide, including the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties and the investigation of its biochemical and physiological effects in vivo.
合成方法
The synthesis of 2-(2-hydroxyethyl)dodecanohydrazide can be achieved using different methods. One of the most common methods is the reaction of dodecanoyl chloride with hydrazine hydrate in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethylene oxide. This method yields 2-(2-hydroxyethyl)dodecanohydrazide with a purity of up to 98%. Other methods include the reaction of dodecanohydrazide with ethylene oxide in the presence of sodium hydroxide, or the reaction of dodecanohydrazide with ethylene chlorohydrin in the presence of potassium hydroxide.
科学研究应用
2-(2-hydroxyethyl)dodecanohydrazide has been used in various scientific research applications, including the synthesis of polymeric materials, the preparation of functionalized surfaces, and the modification of biomolecules. 2-(2-hydroxyethyl)dodecanohydrazide has also been used as a reagent for the detection and quantification of aldehydes and ketones in biological samples. In addition, 2-(2-hydroxyethyl)dodecanohydrazide has been used as a crosslinking agent for the preparation of hydrogels and as a surfactant for the preparation of nanoparticles.
属性
IUPAC Name |
2-(2-hydroxyethyl)dodecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(11-12-17)14(18)16-15/h13,17H,2-12,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYTRFIPSHDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)dodecanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)